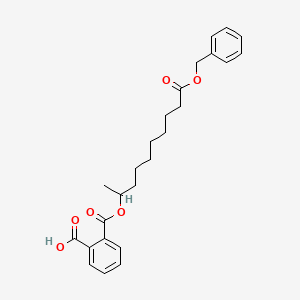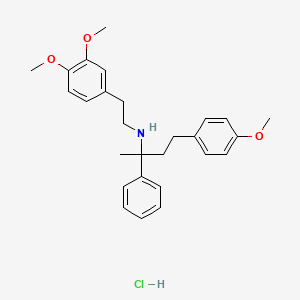
2-(((10-(Benzyloxy)-10-oxodecan-2-yl)oxy)carbonyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocarboxyisodecyl Phthalate Benzyl Ester is a chemical compound belonging to the class of phthalate esters Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monocarboxyisodecyl Phthalate Benzyl Ester can be synthesized through the esterification of monocarboxyisodecyl phthalate with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Monocarboxyisodecyl Phthalate Benzyl Ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions: Monocarboxyisodecyl Phthalate Benzyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Transesterification: This reaction often requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Monocarboxyisodecyl phthalate and benzyl alcohol.
Reduction: Monocarboxyisodecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Monocarboxyisodecyl Phthalate Benzyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Mécanisme D'action
The mechanism of action of Monocarboxyisodecyl Phthalate Benzyl Ester involves its interaction with various molecular targets. As a plasticizer, it embeds itself within the polymer matrix, increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes, altering their permeability and potentially disrupting normal cellular functions. The exact molecular pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Monocarboxyisodecyl Phthalate Benzyl Ester can be compared with other phthalate esters such as:
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di(2-ethylhexyl) Phthalate
Uniqueness: Monocarboxyisodecyl Phthalate Benzyl Ester is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalate esters, it may offer different levels of plasticizing efficiency and stability, making it suitable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C25H30O6 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-(10-oxo-10-phenylmethoxydecan-2-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H30O6/c1-19(31-25(29)22-16-11-10-15-21(22)24(27)28)12-6-3-2-4-9-17-23(26)30-18-20-13-7-5-8-14-20/h5,7-8,10-11,13-16,19H,2-4,6,9,12,17-18H2,1H3,(H,27,28) |
Clé InChI |
VGELOXIYYJGIKB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)










